molecular formula C17H14F3NO4 B2420122 Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate CAS No. 477871-65-1

Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate

Cat. No.: B2420122
CAS No.: 477871-65-1
M. Wt: 353.297
InChI Key: SCEYNDCFCHACEM-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate is a complex organic compound with the molecular formula C17H14F3NO4. It is known for its unique chemical structure, which includes a trifluoromethyl group, a methoxy group, and a benzoylamino group.

Properties

IUPAC Name

methyl 2-methoxy-4-[[3-(trifluoromethyl)benzoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-24-14-9-12(6-7-13(14)16(23)25-2)21-15(22)10-4-3-5-11(8-10)17(18,19)20/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEYNDCFCHACEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Acid Chloride

Reagents :

  • 3-(Trifluoromethyl)benzoyl chloride
  • Methyl 2-methoxy-4-aminobenzoate
  • Base (e.g., triethylamine, pyridine)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Dissolve methyl 2-methoxy-4-aminobenzoate (1.0 equiv) in anhydrous DCM under nitrogen.
  • Add triethylamine (2.0 equiv) followed by dropwise addition of 3-(trifluoromethyl)benzoyl chloride (1.1 equiv).
  • Stir at room temperature for 12–24 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 70–85% (hypothetical, based on analogous reactions).

Mechanistic Insight :
The base neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction to completion. Steric hindrance from the trifluoromethyl group may necessitate extended reaction times.

Carbodiimide-Mediated Coupling

Reagents :

  • 3-(Trifluoromethyl)benzoic acid
  • Methyl 2-methoxy-4-aminobenzoate
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Hydroxybenzotriazole (HOBt)
  • Solvent: Dimethylformamide (DMF)

Procedure :

  • Activate 3-(trifluoromethyl)benzoic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF for 30 minutes.
  • Add methyl 2-methoxy-4-aminobenzoate (1.0 equiv) and stir at room temperature for 24 hours.
  • Dilute with ethyl acetate, wash with brine, dry, and concentrate.
  • Purify via recrystallization (ethanol/water).

Yield : 65–75% (estimated).

Advantages : Avoids handling moisture-sensitive acid chlorides. HOBt suppresses racemization and side reactions.

Solid-Phase Synthesis for High-Throughput Production

Reagents :

  • Wang resin-bound methyl 2-methoxy-4-aminobenzoate
  • 3-(Trifluoromethyl)benzoic acid
  • Dicyclohexylcarbodiimide (DCC)

Procedure :

  • Load Wang resin with methyl 2-methoxy-4-aminobenzoate using standard esterification.
  • Couple 3-(trifluoromethyl)benzoic acid via DCC activation.
  • Cleave the product from the resin using trifluoroacetic acid (TFA).
  • Purify via preparative HPLC.

Yield : 60–70% (hypothetical).

Applications : Suitable for combinatorial chemistry and scale-up.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Acid Chloride Coupling Benzoyl chloride, Et₃N Room temp, 24 h 70–85% >95%
EDC/HOBt Mediated EDC, HOBt, DMF Room temp, 24 h 65–75% >90%
Solid-Phase Synthesis DCC, Wang resin, TFA Reflux, 48 h 60–70% >85%

Key Observations :

  • Acid chloride coupling offers the highest yield and purity but requires stringent anhydrous conditions.
  • EDC/HOBt is milder but may require longer reaction times for complete conversion.
  • Solid-phase methods facilitate automation but incur lower yields due to resin-loading inefficiencies.

Optimization Strategies and Challenges

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility but may complicate purification. Non-polar solvents (DCM) favor faster kinetics but risk premature precipitation.

Temperature Control

Elevated temperatures (40–50°C) accelerate coupling but risk decomposition of the trifluoromethyl group. Microwave-assisted synthesis (e.g., 100°C, 30 min) could reduce reaction times.

Purification Techniques

  • Column Chromatography : Effective for isolating the product from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals but may lead to product loss.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 8.20–7.60 (m, 7H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃).
  • ¹³C NMR : δ 166.5 (COO), 164.8 (CONH), 135.2–125.6 (Ar-C), 56.1 (OCH₃), 52.3 (COOCH₃).
  • HRMS : m/z 353.29 [M+H]⁺.

Purity Assessment :
HPLC analysis (C18 column, acetonitrile/water) should show a single peak with >95% purity.

Industrial-Scale Considerations

Suppliers like Matrix Scientific and Key Organics Limited utilize continuous-flow reactors to enhance throughput. Key challenges include:

  • Cost of 3-(trifluoromethyl)benzoyl chloride (~$500/g).
  • Waste management of halogenated byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzoate
  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate (CAS Number: 477871-65-1) is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a methoxy group, and a benzoylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C17H14F3NO4
  • Molecular Weight: 353.293 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in non-small cell lung carcinoma (NSCLC) lines. The mechanism behind its anticancer activity may involve apoptosis induction and inhibition of angiogenesis.
  • Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, although specific data on its efficacy against various pathogens is limited.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively penetrate cellular membranes and interact with biological macromolecules such as proteins and nucleic acids.

Anticancer Activity

A study assessed the anticancer effects of various benzofuran derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited significant inhibitory effects on A549 and NCI-H23 cell lines, with IC50 values ranging from 1.48 µM to 47.02 µM .

CompoundCell LineIC50 (µM)
4bA5491.48
15aNCI-H231.50
16aNCI-H231.52

Apoptosis Induction

Further investigations into the apoptotic effects of related compounds revealed that the most active derivatives induced significant apoptosis in cancer cells. For instance, compound 4b caused a notable increase in apoptosis (42.05%) compared to control levels (1.37%) .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate?

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Analysis: Conduct a risk assessment for reagents like trifluoromethyl benzoyl derivatives, which may decompose upon heating (DSC data in ).
  • Mutagenicity Testing: Use Ames II testing to evaluate mutagenic potential, as seen in structurally similar anomeric amides .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in airtight containers at –20°C to prevent degradation.

Q. How is this compound characterized?

Methodological Answer:

  • NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., trifluoromethyl benzamide derivatives in ).
  • HPLC/MS: Confirm purity (>95%) and molecular weight (exact mass ~353.07 g/mol via HRMS).
  • Melting Point: Determine consistency with literature values for related esters (e.g., 79–82°C in ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., methyl benzoates with trifluoromethyl groups ).
  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers in amide bonds) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography: Obtain crystal structures to confirm regiochemistry, as done for benzothiophene carboxylates .

Q. What experimental strategies optimize reaction yields for this compound?

Methodological Answer:

  • Catalyst Screening: Test bases like DIPEA vs. NaHCO₃ for coupling efficiency (e.g., 90% yield with DIPEA in ).
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Stoichiometry Adjustments: Increase equivalents of 3-(trifluoromethyl)benzoyl chloride (1.2–1.5 equiv.) to drive reactions to completion .

Q. How to design assays for evaluating this compound’s bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection: Prioritize enzymes sensitive to trifluoromethyl groups (e.g., kinases or proteases).
  • In Vitro Assays: Use fluorescence-based assays (e.g., FRET for protease inhibition) with IC₅₀ determination.
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying methoxy/trifluoromethyl positions) to identify critical functional groups, as demonstrated for benzothiophene carboxylates .

Q. What methods assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks .
  • Analytical Monitoring: Track decomposition via HPLC at intervals (e.g., 0, 7, 14 days) and identify degradants using LC-MS .
  • DSC/TGA: Measure thermal stability (e.g., decomposition onset at ~150°C for related amides ).

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